An In-depth Technical Guide to Benzene, 1-(bromomethyl)-4-(heptyloxy)-
An In-depth Technical Guide to Benzene, 1-(bromomethyl)-4-(heptyloxy)-
This technical guide provides a comprehensive overview of the core properties, synthesis, and characterization of Benzene, 1-(bromomethyl)-4-(heptyloxy)-. The information is intended for researchers, scientists, and drug development professionals.
Core Properties
Benzene, 1-(bromomethyl)-4-(heptyloxy)- is an organic compound with the CAS number 103481-66-9.[1] Its molecular formula is C14H21BrO, and it has a molecular weight of 285.22 g/mol .[1] Due to a lack of publicly available experimental data, some physical properties are estimated based on its chemical structure and comparison with similar compounds.
| Property | Value | Source |
| CAS Number | 103481-66-9 | [1] |
| Molecular Formula | C14H21BrO | [1] |
| Molecular Weight | 285.22 g/mol | [1] |
| Melting Point | Not available (Predicted: solid at room temp.) | |
| Boiling Point | Not available (Predicted: > 200 °C at 760 mmHg) | |
| Solubility | Not available (Predicted: Soluble in nonpolar organic solvents, insoluble in water) |
Synthesis
A plausible and commonly employed method for the synthesis of Benzene, 1-(bromomethyl)-4-(heptyloxy)- involves the radical bromination of the corresponding toluene derivative, 1-(heptyloxy)-4-methylbenzene. This reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), in the presence of a brominating agent like N-bromosuccinimide (NBS).
Experimental Protocol: Synthesis of Benzene, 1-(bromomethyl)-4-(heptyloxy)-
Materials:
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1-(heptyloxy)-4-methylbenzene
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N-bromosuccinimide (NBS)
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Azobisisobutyronitrile (AIBN)
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Carbon tetrachloride (CCl4), anhydrous
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Sodium bicarbonate (NaHCO3), saturated aqueous solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO4)
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Hexane
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Ethyl acetate
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-(heptyloxy)-4-methylbenzene in anhydrous carbon tetrachloride.
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Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of azobisisobutyronitrile to the solution.
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Heat the reaction mixture to reflux and maintain reflux for 4-6 hours. The reaction can be monitored by thin-layer chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature.
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Filter the mixture to remove the succinimide byproduct.
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Wash the filtrate sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
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Dry the organic layer over anhydrous magnesium sulfate.
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Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure Benzene, 1-(bromomethyl)-4-(heptyloxy)-.
Characterization
The structure and purity of the synthesized Benzene, 1-(bromomethyl)-4-(heptyloxy)- would be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Experimental Protocol: Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: A sample of the compound would be dissolved in deuterated chloroform (CDCl₃). The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic protons of the bromomethyl group, and the aliphatic protons of the heptyloxy chain.
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Aromatic protons: Doublets around 6.8-7.3 ppm.
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Benzylic protons (-CH₂Br): A singlet around 4.5 ppm.
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Methylene protons adjacent to oxygen (-OCH₂-): A triplet around 3.9 ppm.
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Other methylene protons of the heptyl chain: Multiplets between 1.2-1.8 ppm.
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Terminal methyl protons (-CH₃): A triplet around 0.9 ppm.
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¹³C NMR: The ¹³C NMR spectrum in CDCl₃ would show distinct signals for each unique carbon atom.
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Aromatic carbons: Peaks in the range of 114-160 ppm.
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Benzylic carbon (-CH₂Br): A peak around 33 ppm.
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Methylene carbon adjacent to oxygen (-OCH₂-): A peak around 68 ppm.
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Aliphatic carbons of the heptyl chain: Peaks in the range of 14-32 ppm.
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2. Mass Spectrometry (MS):
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Electron Ionization (EI) Mass Spectrometry: The mass spectrum would be obtained to confirm the molecular weight. The molecular ion peak (M⁺) would be expected at m/z 285 and 287 with approximately equal intensity, which is characteristic of a compound containing one bromine atom. Key fragmentation patterns would likely involve the loss of the bromine atom and cleavage of the heptyloxy chain.
Potential Biological Activity and Screening
There is no publicly available information on the biological activity of Benzene, 1-(bromomethyl)-4-(heptyloxy)-. However, as a substituted benzyl bromide, it could be investigated for a variety of biological activities, given that this structural motif is present in some biologically active molecules. A general workflow for preliminary biological screening is proposed below.
Experimental Protocol: Hypothetical Biological Screening
Objective: To perform a preliminary assessment of the cytotoxic and antimicrobial activities of Benzene, 1-(bromomethyl)-4-(heptyloxy)-.
1. Cytotoxicity Assay (MTT Assay):
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Cell Lines: A panel of human cancer cell lines (e.g., HeLa, MCF-7, A549) and a normal cell line (e.g., HEK293).
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Procedure:
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Seed cells in 96-well plates and allow them to adhere overnight.
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Treat the cells with various concentrations of the test compound for 48-72 hours.
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Add MTT solution and incubate for 4 hours.
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Solubilize the formazan crystals with DMSO.
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Measure the absorbance at 570 nm using a microplate reader.
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Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
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2. Antimicrobial Assay (Broth Microdilution Method):
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Microorganisms: A panel of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
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Procedure:
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Prepare a two-fold serial dilution of the test compound in a 96-well plate with appropriate growth media.
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Inoculate each well with a standardized suspension of the microorganism.
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Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi).
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Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the microorganism.
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